2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride
Description
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8;/h1-2,5,9H,3-4,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSQSQEPLTYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1-benzofuran-5-carboxylic acid as the starting material.
Amination Reaction: The carboxylic acid group is converted to an amino group through amination, often using reagents like ammonia or an amine source under specific conditions.
Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with different substituents.
Substitution: Derivatives with altered functional groups.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C₁₀H₁₁N₁O₃
- Molecular Weight : 193.2 g/mol
- CAS Number : 71922-83-3
Medicinal Chemistry and Drug Discovery
The compound is primarily studied within medicinal chemistry due to its structural characteristics that lend themselves to various biological activities.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid; hydrochloride, exhibit significant antimicrobial properties. Studies have shown:
- Mechanism of Action : These compounds interact with microbial cells, potentially disrupting their cellular processes.
- Testing Results : In laboratory settings, derivatives have been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 100 μg/mL against specific strains like Candida albicans .
Anticancer Properties
The anticancer potential of benzofuran derivatives is another area of interest:
- Cell Line Studies : Various studies have evaluated the effectiveness of these compounds against different cancer cell lines. The results indicate that they can induce apoptosis in cancer cells through mechanisms involving cell signaling disruption .
| Study Focus | Cell Lines Tested | Observed Effects |
|---|---|---|
| Anticancer Activity | Breast Cancer | Induction of Apoptosis |
| Anticancer Activity | Lung Cancer | Inhibition of Cell Proliferation |
Enzymatic Inhibition
The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways:
- Src Kinase Inhibition : This enzyme plays a role in cell signaling related to growth and survival. Inhibition by the compound can lead to reduced proliferation of cancer cells .
Metabolic Pathways
Understanding the metabolic pathways involving this compound is crucial for its application in drug development:
- Metabolism : The compound undergoes various metabolic reactions including oxidation and reduction, influencing its therapeutic efficacy and safety profile .
Case Studies and Research Findings
Several case studies highlight the applications of 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid; hydrochloride in research:
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various benzofuran derivatives found that certain modifications enhanced antimicrobial activity significantly compared to parent compounds. The study utilized both in vitro assays and structural analysis techniques to confirm the findings .
Case Study 2: Cancer Treatment Research
In vitro studies on breast and lung cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates. The mechanism was linked to the inhibition of Src kinase activity, suggesting a pathway for further therapeutic exploration .
Mechanism of Action
The mechanism by which 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide: Another benzofuran derivative with similar biological activities.
N5-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino}methylidene)-L-ornithine: A structurally related compound with potential therapeutic applications.
Uniqueness: 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride is unique due to its specific structural features and the presence of both amino and carboxylic acid groups, which contribute to its diverse reactivity and biological activity.
Biological Activity
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid; hydrochloride, also known by its CAS number 71922-83-3, is a compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.2 g/mol
- CAS Number : 71922-83-3
The compound features a benzofuran ring fused with an amino acid structure, contributing to its unique biological properties.
Antimicrobial Properties
Research indicates that 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid exhibits both antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi.
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
These findings suggest that the compound could be a promising candidate for antimicrobial drug development .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, influencing cellular pathways related to:
- Cell Growth : It may inhibit the growth of microbial cells by disrupting essential metabolic processes.
- Apoptosis : The compound could induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds, including 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid. The results indicated that this compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.
In particular, it showed significant inhibition against:
- Staphylococcus aureus
- Pseudomonas aeruginosa
The study highlighted the importance of structural features in determining biological activity, suggesting that modifications to the benzofuran ring could enhance efficacy .
Applications in Medicinal Chemistry
Given its unique structure and biological activity, 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid has potential applications in:
- Antimicrobial Drug Development : Its effectiveness against resistant strains makes it a candidate for new antibiotics.
- Cancer Therapy : Preliminary studies suggest it may have anti-cancer properties through apoptosis induction.
- Material Science : The compound's structural properties may lend themselves to the development of novel materials with specific functionalities .
Q & A
What are the established synthetic routes for 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step processes, including:
- Amine Protection/Deprotection: Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during coupling reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .
- Cyclocondensation: Formation of the benzofuran core via cyclocondensation reactions, as observed in analogous compounds using 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate derivatives .
- Salt Formation: Final treatment with hydrochloric acid to yield the hydrochloride salt, ensuring improved solubility and crystallinity .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm the benzofuran core, amine proton environments, and acetate group integration. Discrepancies in peak splitting (e.g., diastereotopic protons) require analysis at high field strengths (≥400 MHz) .
- X-ray Crystallography: Resolves structural ambiguities, particularly stereochemistry and hydrogen-bonding networks in the hydrochloride salt form. Compare with reported analogs (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing the hydrochloride adduct from freebase forms .
How can researchers optimize reaction yields in multi-step syntheses?
Level: Advanced
Methodological Answer:
- Stepwise Monitoring: Use TLC or HPLC to track intermediates, ensuring complete conversion before proceeding. For example, incomplete Boc deprotection can lead to side products .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while diethyl ether facilitates salt precipitation during final stages .
- Catalytic Optimization: Evaluate acid catalysts (e.g., HCl gas vs. aqueous HCl) for cyclocondensation efficiency. Excess HCl may protonate amine intermediates, reducing reactivity .
How should discrepancies in NMR data between synthetic batches be addressed?
Level: Advanced
Methodological Answer:
- Comparative Analysis: Cross-reference with crystallographic data (e.g., bond angles and torsional strains from X-ray structures) to validate NMR assignments .
- Dynamic Effects: Variable-temperature NMR can resolve broadening caused by rotational barriers in the dihydrobenzofuran ring .
- Isotopic Labeling: Introduce N or C labels at the amine or acetate group to trace chemical shift anomalies .
What are the best practices for storage and handling to prevent degradation?
Level: Basic
Methodological Answer:
- Storage Conditions: Keep in airtight, moisture-resistant containers under inert gas (argon/nitrogen) to avoid deliquescence. The hydrochloride salt is hygroscopic and prone to hydrolysis .
- Temperature Control: Store at 2–8°C for long-term stability. Room-temperature storage is acceptable for short-term use if desiccated .
- Safety Protocols: Use fume hoods and PPE (gloves, goggles) to mitigate respiratory and dermal irritation risks during weighing .
What mechanistic insights exist for cyclocondensation reactions in related benzofuran systems?
Level: Advanced
Methodological Answer:
- Electrophilic Aromatic Substitution: Halogenated precursors (e.g., 5-chloro derivatives) activate the benzofuran ring for nucleophilic attack by glycinate esters .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., ring closure vs. proton transfer) .
- Computational Modeling: DFT calculations predict transition-state geometries, guiding solvent and catalyst selection to lower activation energy .
How does the hydrochloride salt form influence solubility and bioactivity?
Level: Basic
Methodological Answer:
- Solubility Enhancement: The hydrochloride salt increases aqueous solubility (e.g., 5 mg/mL in PBS pH 7.2) compared to the freebase, critical for in vitro assays .
- Crystallinity: Salt formation improves crystal lattice stability, aiding purification via recrystallization from ethanol/water mixtures .
What computational methods predict feasible synthetic pathways for novel derivatives?
Level: Advanced
Methodological Answer:
- Retrosynthetic Tools: Leverage databases like Reaxys and Pistachio to identify viable precursors and reaction templates. Prioritize one-step routes to minimize side reactions .
- Machine Learning: Train models on reaction outcome datasets (e.g., yield, purity) to predict optimal conditions (temperature, solvent) for amine coupling steps .
Which analytical methods ensure purity ≥95% for pharmacological studies?
Level: Basic
Methodological Answer:
- HPLC-PDA: Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Monitor UV absorbance at 254 nm for amine and benzofuran chromophores .
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values to validate salt stoichiometry .
How can stereochemical outcomes in dihydrobenzofuran derivatives be controlled?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
